2-(1,2-benzoxazol-3-yl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide is a complex organic compound that features a benzoxazole ring, an imidazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, amines, and catalytic agents such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyrimidine rings using halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1,3-benzoxazol-2-yl)phenol: Shares the benzoxazole ring but differs in the substituents attached to the ring.
5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol: Contains a benzoxazole ring with different functional groups.
2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline: Features a benzoxazole ring with an aniline substituent.
Uniqueness
What sets 2-(1,2-benzoxazol-3-yl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide apart is its unique combination of benzoxazole, imidazole, and pyrimidine rings.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-13-24-18(12-19(25-13)27-10-9-21-14(27)2)22-7-8-23-20(28)11-16-15-5-3-4-6-17(15)29-26-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,28)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCZKCHSNMZIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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